N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methylsulfanyl group, a pyrazolyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzene sulfonamide moiety. The hydroxy and methylsulfanyl groups are then introduced through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce primary or secondary amines.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The hydroxy and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-imidazol-1-yl)benzene-1-sulfonamide
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-triazol-1-yl)benzene-1-sulfonamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-21-10-7-13(18)11-16-22(19,20)14-5-3-12(4-6-14)17-9-2-8-15-17/h2-6,8-9,13,16,18H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCUBBAJXZTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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